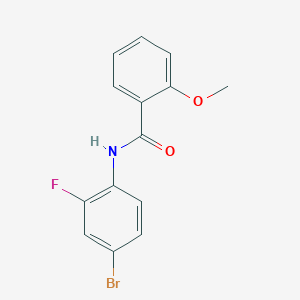

N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGDYHBVXLMUHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Bromo 2 Fluorophenyl 2 Methoxybenzamide

Established Synthetic Pathways for N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide

The formation of this compound is fundamentally an amide coupling reaction. The principal strategy involves creating an amide bond between the carboxyl group of a 2-methoxybenzoic acid derivative and the amino group of 4-bromo-2-fluoroaniline (B1266173).

Key Reaction Steps and Catalytic Systems for Benzamide (B126) Formation

The synthesis of the benzamide core can be achieved through several reliable methods common in organic synthesis. The most direct approach involves the reaction between 2-methoxybenzoic acid and 4-bromo-2-fluoroaniline, facilitated by a coupling agent.

One widely used method employs a carbodiimide (B86325) coupling agent such as N,N′-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). In this reaction, the carboxylic acid (2-methoxybenzoic acid) is activated by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (4-bromo-2-fluoroaniline), leading to the formation of the desired amide bond. mdpi.com The reaction is typically carried out in an aprotic solvent such as Dichloromethane (DCM) at temperatures ranging from 0 °C to room temperature. mdpi.com

Another effective class of coupling agents includes water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like Hydroxybenzotriazole (HOBt). This system functions similarly to DCC/DMAP and is particularly useful for simplifying the purification process, as the urea (B33335) byproduct is water-soluble. semanticscholar.org

Alternatively, the benzoic acid moiety can be converted to a more reactive acyl chloride. Reacting 2-methoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride yields 2-methoxybenzoyl chloride. This acid chloride can then react directly with 4-bromo-2-fluoroaniline, usually in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl gas produced during the reaction.

The table below summarizes common catalytic systems and coupling agents used for benzamide formation, which are applicable to the synthesis of the title compound.

| Coupling Agent / System | Catalyst / Additive | Typical Solvent | Key Features |

| DCC (N,N′-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | DCM, THF | High yields, but produces insoluble dicyclohexylurea byproduct. mdpi.com |

| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | DCM, DMF | Water-soluble urea byproduct simplifies workup. semanticscholar.org |

| Thionyl Chloride (SOCl₂) or Oxalyl Chloride | (Catalytic DMF) | Toluene, DCM | Forms a reactive acyl chloride intermediate. Requires a base to quench HCl. |

| TiCl₄ | Pyridine | Pyridine | Can be effective for sterically hindered substrates. |

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize yield and minimize side products.

Reaction Conditions: The choice of solvent is crucial; aprotic solvents like DCM, THF, or DMF are generally preferred to avoid side reactions with the activated carboxylic acid intermediate. Temperature control is also vital. Amide coupling reactions are often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure the reaction proceeds to completion. mdpi.com Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. mdpi.comchemicalbook.com

Purification: After the reaction is complete, a standard aqueous workup is typically performed to remove the coupling agents, byproducts, and any remaining starting materials. mdpi.com This may involve washing the organic layer with a mild acid, a mild base (like sodium bicarbonate solution), and brine. mdpi.com The final and most critical step for achieving high purity is column chromatography on silica (B1680970) gel. chemicalbook.com The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is determined through TLC analysis to ensure effective separation of the desired product from any impurities. mdpi.comchemicalbook.com

Reagent Purity: The purity of the starting materials, 2-methoxybenzoic acid and 4-bromo-2-fluoroaniline, is paramount. Using highly pure reagents minimizes the formation of side products and simplifies the final purification process.

Design and Synthesis of this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be strategically implemented on the benzamide core, the bromo-fluorophenyl moiety, or the methoxy (B1213986) group.

Strategic Modifications on the Benzamide Core

The 2-methoxybenzoyl portion of the molecule can be altered to investigate structure-activity relationships. A common strategy involves replacing or modifying the substituents on this aromatic ring. For instance, in related benzamide series, researchers have synthesized analogues by introducing different functional groups at the 2-position of the benzoyl ring. semanticscholar.org Following a similar logic, the 2-methoxy group could be replaced with other amides or sulfonamides.

This would typically involve starting with a 2-aminobenzoic acid derivative, coupling it with 4-bromo-2-fluoroaniline to form the primary benzamide, and then acylating or sulfonylating the 2-amino group. Examples from analogous series demonstrate the feasibility of this approach.

Table of Potential Modifications on the Benzamide Core (based on analogous structures) semanticscholar.org

| Position | Original Group | Potential New Group | Synthetic Precursor |

| 2 | -OCH₃ | -NH-SO₂-Ph | 2-Aminobenzoic acid |

| 2 | -OCH₃ | -NH-CO-(2-fluorophenyl) | 2-Aminobenzoic acid |

| 4, 5, 6 | -H | -F, -Cl, -CH₃ | Substituted 2-methoxybenzoic acids |

Substituent Effects on the Bromo-fluorophenyl Moiety

The bromine atom on the N-phenyl ring serves as a versatile chemical handle for introducing a wide array of substituents via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. mdpi.com

This reaction involves the coupling of the aryl bromide (this compound) with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.com This strategy allows for the synthesis of biaryl compounds, effectively replacing the bromine atom with a new aryl or heteroaryl group. The reaction is known for its high functional group tolerance and generally good yields.

A typical procedure involves heating the bromo-benzamide substrate with the desired arylboronic acid, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate in a solvent mixture such as 1,4-dioxane (B91453) and water. mdpi.com The electronic and steric properties of the incoming arylboronic acid can significantly influence the properties of the final molecule.

Table of Suzuki-Miyaura Coupling Reactions for Analogue Synthesis (based on analogous systems) mdpi.com

| Aryl Boronic Acid | Catalyst | Base | Resulting Substituent at 4-position |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Phenyl |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4-Tolyl |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4-Methoxyphenyl |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 3-Chlorophenyl |

Derivatization at the Methoxy Group

The methoxy group (-OCH₃) on the benzamide core provides another site for derivatization. A common and effective strategy is O-demethylation to reveal a hydroxyl group (-OH). This transformation can be achieved using strong Lewis acids such as boron tribromide (BBr₃).

The resulting N-(4-bromo-2-fluorophenyl)-2-hydroxybenzamide is a valuable intermediate. The phenolic hydroxyl group is a versatile functional handle that can be subsequently re-alkylated or arylated under Williamson ether synthesis conditions (e.g., using an alkyl halide and a base like K₂CO₃ or NaH). This two-step process allows for the introduction of a wide variety of ether linkages, including longer alkyl chains, branched alkyl groups, or benzyl (B1604629) groups, enabling fine-tuning of the molecule's steric and electronic properties. While direct examples for this specific molecule are not prevalent in the cited literature, this represents a standard and logical approach in medicinal chemistry for exploring structure-activity relationships. nih.gov

Novel Synthetic Approaches for this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various modern synthetic strategies. A primary method involves the amide bond formation between 2-methoxybenzoic acid and 4-bromo-2-fluoroaniline. This transformation can be facilitated by a range of coupling agents. Common reagents for such amide coupling reactions include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). The reaction is typically carried out in anhydrous aprotic solvents like dichloromethane, tetrahydrofuran, or dimethylformamide, with the presence of a tertiary amine base such as triethylamine or diisopropylethylamine to neutralize acidic byproducts.

Another approach involves the initial conversion of 2-methoxybenzoic acid to a more reactive species, such as an acid chloride, which then reacts with 4-bromo-2-fluoroaniline. For instance, 4-bromobenzoyl chloride has been used in reaction with 2-nitroaniline (B44862) in refluxing acetonitrile (B52724) to produce the corresponding amide. researchgate.net This method, while effective, may be less favored in some contexts due to the handling of sensitive acid chlorides.

Derivatization of the this compound core structure can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The bromine atom on the phenyl ring serves as a handle for introducing a variety of aryl or heteroaryl groups. A general procedure for such a reaction would involve treating the bromo-substituted benzamide with an appropriate boronic acid in the presence of a palladium catalyst, like tetrakis(triphenylphosphine)palladium(0), and a base such as potassium phosphate. mdpi.com This allows for the synthesis of a diverse library of derivatives with potentially new biological activities.

Nickel-catalyzed reactions also present a novel route for the synthesis of related benzamide structures. For example, nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been reported to produce enantioenriched α-arylbenzamides under mild conditions. nih.gov While not a direct synthesis of the title compound, this methodology highlights the potential of nickel catalysis in creating complex benzamide derivatives.

The following table summarizes various synthetic conditions for the formation of substituted benzamides, which could be adapted for the synthesis of this compound.

| Reactants | Catalyst/Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 4-bromobenzoic acid and (S)-1-phenylethanamine | Titanium tetrachloride (TiCl4) | Pyridine | Not specified | 93% researchgate.net |

| Pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline | DCC/DMAP | Not specified | Not specified | 83% mdpi.com |

| 4-bromo-2-nitrobenzoic acid and 3,5-dimethoxyaniline | EDC·HCl | Ethanol | 80°C, 5 hours | 71.6% semanticscholar.org |

| 4-bromobenzoyl chloride and 2-nitroaniline | None | Acetonitrile | Reflux, 1 hour | Not specified researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of greener solvents, alternative energy sources, and recyclable catalysts.

Solvent-Free and Alternative Solvent Systems: A significant advancement in green amide synthesis is the move towards solvent-free reaction conditions. researchgate.netrsc.org For instance, the direct condensation of carboxylic acids and amines can be performed without a solvent, thereby reducing waste and simplifying purification. tandfonline.com When a solvent is necessary, the use of greener alternatives to hazardous and toxic solvents is encouraged.

Energy-Efficient Methodologies: Ultrasound and microwave irradiation are emerging as powerful tools in green organic synthesis. chemmethod.comresearchgate.net Ultrasound-assisted organic synthesis (UAOS) can enhance reaction rates and yields through acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of various benzamide derivatives, often leading to shorter reaction times and milder conditions. researchgate.netrsc.org Similarly, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, offering a more energy-efficient alternative to conventional heating. nih.govrasayanjournal.co.in Hydrolysis of benzamide, for example, can be completed in 7 minutes under microwave irradiation, compared to 1 hour with conventional heating, achieving a 99% yield. researchgate.net

Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For benzamide synthesis, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. One such example is the use of a Lewis acidic ionic liquid immobilized on diatomite earth, which has been employed for the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net Another green approach involves the use of boric acid as a simple and readily available catalyst for the synthesis of amides from carboxylic acids and urea in a solvent-free process. Nickel-based nanocatalysts supported on materials like titanium dioxide have also been shown to be effective for reductive amidation reactions and can be recycled. nih.gov

The following table highlights various green synthetic methodologies that could be applied to the synthesis of this compound.

| Methodology | Key Principles | Examples/Conditions | Advantages |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Alternative energy source, reduced reaction time | Direct condensation of benzoic acids and amines at room temperature. researchgate.net | Rapid, mild, and highly efficient. researchgate.net |

| Microwave-Assisted Synthesis | Alternative energy source, reduced reaction time | Synthesis of N-alkyl phthalimides in 45-98% yields. rasayanjournal.co.in | Significant reduction in reaction time, high yields. nih.gov |

| Solvent-Free Synthesis | Elimination of harmful solvents | Amide bond formation using methoxysilanes as coupling agents. rsc.orgnih.gov | Reduced waste, simplified workup. researchgate.nettandfonline.com |

| Heterogeneous Catalysis | Use of recyclable catalysts | Diatomite earth@IL/ZrCl4 for direct amidation under sonication. researchgate.net | Catalyst can be recovered and reused, eco-friendly. researchgate.net |

| Boric Acid Catalysis | Use of a green catalyst | Solvent-free reaction of carboxylic acid and urea. | Simple, efficient, and uses a readily available catalyst. |

Structural Insights and Structure Activity Relationship Sar Studies of N 4 Bromo 2 Fluorophenyl 2 Methoxybenzamide

Conformational Analysis of N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide

Spectroscopic Analysis in Structural Investigations of this compound

Spectroscopic techniques are fundamental in elucidating the chemical structure and confirming the identity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environments, and their proximity to one another. For instance, the aromatic protons on the two phenyl rings would appear as distinct signals, and their splitting patterns would provide information about adjacent protons. The proton of the amide (N-H) group would likely appear as a broad singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, confirming the presence of the aromatic rings, the amide carbonyl group, and the methoxy (B1213986) group.

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the amide group, the C=O stretching of the amide carbonyl, C-O stretching of the methoxy group, and vibrations associated with the substituted aromatic rings.

Mass Spectrometry determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

The following table illustrates the type of data that would be obtained from spectroscopic analysis of this compound.

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Chemical shifts and coupling constants of protons, providing insights into the electronic environment and connectivity of hydrogen atoms in the molecule. |

| ¹³C NMR | Chemical shifts of carbon atoms, confirming the carbon framework, including the two distinct phenyl rings, the amide carbonyl, and the methoxy group. |

| IR Spectroscopy | Characteristic absorption frequencies for functional groups such as N-H (amide), C=O (amide), and C-O (methoxy), confirming their presence. |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns can provide structural information by showing how the molecule breaks apart under energetic conditions. |

Crystallographic Studies of this compound and its Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in its solid state. A crystallographic study of this compound would provide detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the crystal lattice. This technique would also shed light on intermolecular interactions, such as hydrogen bonding and stacking of the aromatic rings, which are crucial for understanding its solid-state properties and can provide insights into its binding with biological macromolecules.

While specific crystallographic data for this compound is not publicly available, such a study would aim to define the unit cell parameters and the spatial arrangement of the molecules within it. If the compound were to be co-crystallized with a biological target, the resulting structure would provide a detailed picture of the binding mode and the key interactions responsible for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Computational Approaches to QSAR for Benzamide (B126) Scaffolds

The development of a QSAR model for benzamide scaffolds, such as that of this compound, typically involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., lipophilicity, electronic effects) and three-dimensional shape.

Commonly used descriptors in QSAR studies of benzamides include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the distribution of electrons in the molecule, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Once the descriptors are calculated, statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Predictive Models for this compound Biological Activity

A predictive QSAR model for the biological activity of this compound derivatives would allow researchers to estimate the activity of novel compounds before they are synthesized. Such a model would be represented by an equation where the biological activity is a function of one or more molecular descriptors. The predictive power of the model is assessed through internal and external validation techniques. A statistically robust and validated QSAR model can be a valuable tool in the drug discovery process, enabling the prioritization of compounds for synthesis and testing. The results of QSAR studies can indicate that specific structural features, such as certain substitutions on the phenyl rings, are either beneficial or detrimental to the desired biological activity.

Pharmacophore Modeling of this compound

Pharmacophore modeling is another computational technique used to understand the key structural features of a molecule that are responsible for its biological activity. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.

For this compound, a pharmacophore model would identify the spatial arrangement of key chemical features, such as:

Hydrogen bond donors and acceptors: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

Aromatic rings: The two phenyl rings can engage in hydrophobic and pi-stacking interactions.

Hydrophobic groups: The bromo and methoxy substituents contribute to the molecule's hydrophobicity.

Key Structural Features Influencing Biological Activity in this compound Analogues

The biological activity of benzamide derivatives, including analogues of this compound, is profoundly influenced by the nature and position of substituents on its core structure. This structure can be dissected into three main components for SAR analysis: the N-phenyl ring (4-bromo-2-fluorophenyl moiety), the benzoyl ring (2-methoxybenzoyl moiety), and the central amide linker.

The N-Phenyl Ring (4-bromo-2-fluorophenyl moiety):

The substitution pattern on the N-phenyl ring is a critical determinant of biological activity. The presence and positioning of halogen atoms, such as bromine and fluorine, can significantly modulate the compound's physicochemical properties, including lipophilicity, electronic effects, and steric profile.

Halogen Substitution: Studies on various classes of biologically active molecules have demonstrated that halogen substituents can enhance binding affinity to target proteins through halogen bonding and by increasing lipophilicity, which can improve cell membrane permeability. In the context of benzamide analogues, the presence of a bromine atom at the para-position (C4) and a fluorine atom at the ortho-position (C2) of the N-phenyl ring is a distinctive feature. Research on other benzamide series has shown that the position and nature of halogen substituents can drastically alter activity. For instance, in a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives designed as FGFR1 inhibitors, the 4-bromo substituent was a key feature of the scaffold.

The Benzoyl Ring (2-methoxybenzoyl moiety):

Modifications to the benzoyl ring, particularly the methoxy group, are pivotal for tuning the biological effects of this class of compounds.

Methoxy Group: The 2-methoxy group on the benzoyl ring is a common feature in many biologically active benzamides. Its position is crucial; for example, a quantitative structure-activity relationship (QSAR) study on 6-methoxybenzamides as dopamine (B1211576) D2 antagonists highlighted the importance of the methoxy substituent for high activity. The methoxy group can act as a hydrogen bond acceptor and its steric bulk can influence the orientation of the benzoyl ring relative to the rest of the molecule. The electronic-donating nature of the methoxy group also modifies the electron density of the aromatic ring and the adjacent carbonyl group.

The Amide Linker:

The following table summarizes the general structure-activity relationships observed in analogous benzamide series, which can provide insights into the potential impact of modifications to this compound.

| Modification Site | Substituent Change | Potential Impact on Biological Activity |

| N-Phenyl Ring | Removal or change of position of Bromine | Likely to decrease activity, as seen in related bromo-substituted benzamides. |

| Removal or change of position of Fluorine | May alter molecular conformation and metabolic stability. | |

| Introduction of other substituents (e.g., alkyl, nitro) | Could either increase or decrease activity depending on the specific target and the nature of the substituent. | |

| Benzoyl Ring | Removal or change of position of Methoxy group | Expected to significantly impact activity, as the 2-methoxy group is often crucial for binding. |

| Introduction of other substituents (e.g., hydroxyl, other alkoxy groups) | Could modulate binding affinity and selectivity. | |

| Amide Linker | Replacement with other linkers (e.g., thioamide, reverse amide) | Would drastically change the geometry and hydrogen bonding capabilities, likely leading to a loss of activity. |

It is important to note that these are generalized principles derived from studies on related, but not identical, compound series. A dedicated SAR study on a library of this compound analogues would be necessary to definitively elucidate the key structural features governing its specific biological activity.

Preclinical Biological Investigations of N 4 Bromo 2 Fluorophenyl 2 Methoxybenzamide

In Vitro Cellular and Biochemical Assays for N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide Activity

No published studies were identified that investigated the in vitro cellular and biochemical activities of this compound.

Modulation of Cellular Proliferation in Cancer Cell Lines

There is no available data from scientific literature detailing the effects of this compound on the cellular proliferation of any cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest in Preclinical Models

No research findings were located that describe the ability of this compound to induce apoptosis or cause cell cycle arrest in preclinical models.

Effects on Cellular Migration and Invasion

Information regarding the impact of this compound on cellular migration and invasion is not available in the current body of scientific literature.

Inhibition of Specific Enzyme Activities by this compound (e.g., Kinases, HDACs)

There are no studies available that have assessed the inhibitory effects of this compound on specific enzyme activities, such as those of kinases or histone deacetylases (HDACs).

Receptor Binding and Modulation by this compound

No data has been published on the receptor binding profile or modulatory effects of this compound.

In Vivo Animal Model Studies for this compound Efficacy (Excluding toxicity/safety)

A search of scientific databases and literature yielded no in vivo studies in animal models that have evaluated the efficacy of this compound for any therapeutic indication.

Efficacy in Xenograft Models

No published studies were identified that evaluated the efficacy of this compound in xenograft models of any cancer type. Data regarding tumor growth inhibition, survival benefits, or other efficacy endpoints in such models are not available.

Pharmacodynamic Markers in Animal Studies

There is no information available in the scientific literature regarding the pharmacodynamic markers of this compound in animal studies. Research on the molecular targets of this compound and the downstream biological pathways it may modulate has not been publicly reported.

Biodistribution Studies in Animal Models (relevant to efficacy)

No biodistribution studies for this compound in animal models have been published. Consequently, there is no data on its uptake and distribution in various tissues, including tumor tissues, which would be relevant to understanding its potential efficacy.

Structure-Activity Relationships in Preclinical Biological Contexts

A detailed structure-activity relationship (SAR) analysis for this compound is not possible without comparative data on its biological activity alongside that of structurally related analogs. Such studies, which are crucial for optimizing lead compounds in drug discovery, have not been reported for this specific molecule.

Comparative Biological Activities of this compound and Related Scaffolds

Direct comparisons of the biological activities of this compound with other related chemical scaffolds are absent from the available scientific literature. Without such comparative studies, it is not possible to assess its potency, selectivity, or potential advantages over other compounds with similar structural features.

Molecular Mechanisms and Target Interactions of N 4 Bromo 2 Fluorophenyl 2 Methoxybenzamide

Identification and Validation of Molecular Targets for N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide

The primary molecular target of this compound has been identified and validated as the enzyme phytoene (B131915) desaturase (PDS). wikipedia.org This enzyme is a critical component in the carotenoid biosynthesis pathway in plants. wikipedia.org The compound is classified as an HRAC (Herbicide Resistance Action Committee) group F1 herbicide, a category that specifically targets and influences carotenoid production. wikipedia.org

Inhibition of PDS by this compound blocks the dehydrogenation of phytoene, a necessary step for the synthesis of carotenoids. wikipedia.org The consequence of this inhibition is a characteristic "bleaching" effect on the plant, where the absence of protective carotenoids leads to the photooxidation of chlorophylls (B1240455) and an accumulation of reactive oxygen species, ultimately causing cell death. wikipedia.orgacs.org

The compound exists as a racemic mixture of two stereoisomers, the (S)- and (R)-forms. acs.org Research has demonstrated that the herbicidal activity is almost exclusively due to one enantiomer. Studies have shown that the (S)-enantiomer, also known as Beflubutamid-M, is over 1000 times more effective than the (R)-enantiomer at inhibiting carotenoid biosynthesis. acs.orgguidechem.com This enantiomer-specific activity further validates PDS as the direct molecular target. Molecular docking studies with Oryza sativa phytoene desaturase (OsPDS) have confirmed that the (S)-enantiomer has a stronger binding affinity with the enzyme, which correlates with its higher herbicidal activity. acs.orgmedchemexpress.cn

| Target | Compound Form | Mechanism | Result |

|---|---|---|---|

| Phytoene Desaturase (PDS) | (S)-enantiomer (Beflubutamid-M) | Enzyme Inhibition | Blocks carotenoid biosynthesis, leading to plant bleaching and death. wikipedia.orgguidechem.com |

| Phytoene Desaturase (PDS) | (R)-enantiomer | Minimal Enzyme Inhibition | Considered inactive with negligible herbicidal effect. acs.orgherts.ac.uk |

Proteomic and Genomic Profiling in Response to this compound

Proteomic and genomic profiling represent comprehensive, non-targeted approaches to understanding the global changes within an organism in response to a chemical compound. nih.gov Proteomics allows for the simultaneous measurement and comparison of thousands of proteins, while genomic profiling analyzes gene expression patterns. nih.govnih.gov These techniques can identify changes in metabolic pathways, stress responses, and other cellular processes, providing a broader view of a compound's impact beyond its primary target.

However, specific studies detailing the proteomic or genomic profiles of organisms in response to this compound are not widely available in the public scientific literature. Such studies could potentially reveal secondary or off-target effects and elucidate the broader cellular stress response to the inhibition of carotenoid biosynthesis.

Target Deconvolution Strategies for Benzamide (B126) Compounds

Target deconvolution refers to the process of identifying the specific molecular target(s) of a bioactive compound. For herbicides in the benzamide class, including phenoxyamides like this compound, the initial identification of the target was largely driven by its distinct and observable phenotype. guidechem.comherts.ac.uk

The potent bleaching effect is a hallmark of carotenoid biosynthesis inhibition. wikipedia.orgherts.ac.uk This strong phenotypic signal directed researchers to investigate key enzymes within that specific pathway. By testing the compound's effect on individual enzymes in the carotenoid synthesis chain, phytoene desaturase (PDS) was confirmed as the direct target. This phenotype-first approach is a common and effective strategy in herbicide research, where the visible effect on the plant provides crucial clues to the underlying mechanism of action.

Elucidation of Signal Transduction Pathways Modulated by this compound

The primary mechanism of this compound does not involve the modulation of complex signal transduction pathways in the traditional sense, such as those mediated by membrane receptors and secondary messengers. youtube.com Instead, its action is a direct interference with a critical biosynthetic pathway.

The key sequence of events modulated by the compound is as follows:

Inhibition of Phytoene Desaturase (PDS): The compound binds to and inhibits the PDS enzyme. wikipedia.org

Disruption of Carotenoid Biosynthesis: This enzymatic block prevents the conversion of phytoene into downstream carotenoids. wikipedia.org

Accumulation of Reactive Oxygen Species (ROS): Carotenoids play a vital role in protecting the cell from photo-oxidative damage. In their absence, light energy captured by chlorophyll (B73375) generates highly destructive ROS. wikipedia.org

Chlorophyll Oxidation and Cellular Damage: The uncontrolled ROS leads to the rapid degradation (photooxidation) of chlorophyll and other essential cellular components, resulting in the visible bleaching of the tissue and eventual cell death. wikipedia.orgacs.org

This cascade of events is a direct consequence of enzymatic inhibition within a metabolic pathway rather than a modulation of intracellular signaling cascades that regulate gene expression or other cellular functions. mdpi.com

Kinase Cascades Affected by this compound

Kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, are fundamental signal transduction modules that regulate processes like cell proliferation, gene expression, and stress responses. nih.govfrontiersin.org These cascades involve a series of proteins that sequentially phosphorylate and activate one another. mdpi.com

Based on current scientific literature, there is no evidence to suggest that this compound directly affects or modulates any kinase cascades. Its established mechanism of action is the specific inhibition of phytoene desaturase, an enzyme that is not a protein kinase. wikipedia.orgbund.de The cellular death caused by the compound is attributed to oxidative stress resulting from a metabolic block, not from interference with kinase signaling pathways.

Transcription Factor Regulation by this compound

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. nih.gov Their regulation is a key outcome of many signal transduction pathways. researchgate.net

The primary mode of action for this compound does not involve the direct regulation of transcription factors. wikipedia.org The herbicidal effect stems from the catastrophic oxidative damage that occurs when the carotenoid biosynthesis pathway is inhibited. wikipedia.org While it is plausible that the severe oxidative stress induced by the compound could secondarily trigger stress-response transcription factors within the plant cell, no studies have documented direct binding or modulation of any specific transcription factor by this compound itself.

Allosteric Modulation and Orthosteric Binding Mechanisms of this compound

The interaction between a ligand and its target protein can occur through two primary mechanisms: orthosteric binding and allosteric modulation.

Orthosteric Binding: The ligand binds to the primary, active site of the protein, which is the same site used by the endogenous substrate or ligand. Orthosteric inhibitors typically function by directly competing with the natural substrate. nih.gov

Allosteric Modulation: The ligand binds to a topographically distinct site on the protein, known as an allosteric site. This binding induces a conformational change in the protein that alters the shape and activity of the primary active site, thereby modifying the protein's function without direct competition at the active site. calis.edu.cnnih.gov

For this compound, the evidence points towards an orthosteric binding mechanism. The compound acts as an inhibitor of the phytoene desaturase enzyme, which catalyzes the dehydrogenation of its substrate, phytoene. wikipedia.org The inhibitory action blocks this conversion, strongly suggesting it competes with phytoene for access to the enzyme's active site.

Furthermore, molecular docking studies, which simulate the binding of the compound to the PDS enzyme, have focused on interactions within the active site to explain the high affinity and inhibitory activity of the potent (S)-enantiomer. acs.orgmedchemexpress.cn This computational evidence supports the hypothesis that this compound functions as a competitive, orthosteric inhibitor of phytoene desaturase.

| Binding Mechanism | Binding Site | Mode of Action | Relevance to Compound |

|---|---|---|---|

| Orthosteric | Primary active site | Competitive inhibition with the natural substrate (phytoene). nih.gov | The likely mechanism, based on its function as a PDS inhibitor and molecular docking studies. wikipedia.orgacs.org |

| Allosteric | A secondary site, distinct from the active site | Induces a conformational change that alters active site function. calis.edu.cn | No evidence currently supports this mechanism for this compound. |

Resistance Mechanisms and Overcoming Challenges in this compound Target Engagement

This compound, also known as Mefuparib, is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2. oncotarget.comnih.gov Its therapeutic action is based on the principle of synthetic lethality, where its inhibition of PARP-mediated single-strand DNA break repair is selectively lethal to cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations. nih.govresearchgate.net However, the development of resistance, both innate and acquired, presents a significant challenge to its long-term efficacy and limits the duration of response. nih.govresearchgate.net The mechanisms of resistance are multifaceted and often shared across the class of PARP inhibitors (PARPis). researchgate.net Understanding these mechanisms is critical for developing strategies to overcome them and improve target engagement.

The primary mechanisms of resistance to PARP inhibitors like this compound can be categorized into several key areas: restoration of HR proficiency, alterations in the drug target, stabilization of replication forks, and reduced drug concentration at the target site. nih.govnih.gov

Restoration of Homologous Recombination (HR) Repair

The most common mechanism of acquired resistance is the restoration of functional HR repair, which negates the synthetic lethality induced by PARP inhibition. researchgate.netnih.gov This can occur through several genetic and epigenetic events:

Secondary Mutations: The acquisition of secondary mutations in BRCA1/2 or other HR-related genes (e.g., RAD51C, RAD51D) can restore the open reading frame and produce a functional protein. researchgate.netencyclopedia.pub

Epigenetic Reversion: In cases where BRCA1 expression is silenced by promoter methylation, demethylation can lead to the re-expression of a functional BRCA1 protein, thereby restoring HR capacity. encyclopedia.pub

Upregulation of HR Regulators: Overexpression of cell-cycle regulators such as cyclin-dependent kinase 12 (CDK12) can promote the expression of DNA repair proteins, enhancing HR efficiency and conferring resistance. nih.gov

Alterations in the PARP Enzyme

Changes related to the PARP1 enzyme itself can directly impact the binding and efficacy of this compound.

Loss of PARP1 Expression: As the primary target, the absence or significant downregulation of PARP1 renders the inhibitor ineffective. researchgate.net While PARP1 is not essential for cell survival, its loss eliminates the target for drug-induced PARP trapping, a key component of the anti-cancer effect. nih.govresearchgate.net In preclinical models, the knockout of PARP1 was shown to increase the half-maximal inhibitory concentration (IC50) of Mefuparib by 5- to 7-fold, demonstrating impaired cellular sensitivity. oncotarget.comnih.gov

Post-Translational Modifications: Preclinical studies have shown that phosphorylation of PARP1 by kinases such as MET can reduce the binding affinity of PARP inhibitors, increase PARP1's enzymatic activity, and lead to resistance. mdpi.com

PARG Depletion: The loss of Poly(ADP-ribose) glycohydrolase (PARG), the enzyme that counteracts PARP1 activity, can restore PARP1 signaling in HR-deficient tumors and lead to resistance. encyclopedia.pub

Replication Fork Stabilization

A key mechanism of PARPi-induced cell death is the collapse of replication forks during the S phase. nih.gov Resistance can emerge through mechanisms that protect and stabilize these forks, preventing the accumulation of toxic double-strand breaks. nih.govencyclopedia.pub This stabilization allows alternative, albeit less efficient, DNA repair pathways to function, promoting cell survival despite PARP inhibition. encyclopedia.pub This can be mediated by the loss of factors that promote fork degradation or the upregulation of protective proteins like FANCD2. encyclopedia.pub

Reduced Intracellular Drug Concentration

The effectiveness of any inhibitor depends on achieving and maintaining a sufficient concentration at its target site. Upregulation of drug efflux pumps is a well-established mechanism of multi-drug resistance.

P-glycoprotein (P-gp) Efflux: Increased expression of the ATP-dependent efflux pump ABCB1 (also known as MDR1 or P-gp) can actively transport PARP inhibitors out of the cancer cell. nih.gov This enhanced extracellular translocation lowers the intracellular drug concentration, preventing effective target engagement. nih.gov

Overcoming Challenges in Target Engagement

The diverse mechanisms of resistance necessitate the development of rational therapeutic strategies to overcome or circumvent them.

Combination Therapies: Combining this compound with other agents is a primary strategy. For resistance driven by post-translational modification of PARP1, combining it with an inhibitor of the modifying enzyme (e.g., a MET inhibitor) could re-sensitize cells to PARP inhibition. mdpi.com Similarly, for resistance caused by drug efflux, co-administration with a P-glycoprotein inhibitor has been shown in preclinical models to re-sensitize resistant cells. nih.gov

Targeting Alternative Pathways: For cells that have developed resistance by stabilizing their replication forks, combining PARP inhibitors with agents that disrupt these newly relied-upon pathways, such as WEE1 or CDK12 inhibitors, could restore therapeutic efficacy. nih.gov

Next-Generation PARP Inhibitors: The development of new inhibitors with different binding properties or a greater capacity for PARP trapping may be effective against certain resistance mechanisms, although this remains an area of active investigation.

The following table summarizes the key resistance mechanisms affecting the engagement of this compound and other PARP inhibitors.

| Mechanism Category | Specific Mechanism | Molecular Consequence |

|---|---|---|

| Restoration of HR Repair | Secondary mutations in BRCA1/2, RAD51C/D | Restores production of functional HR proteins, negating synthetic lethality. nih.govresearchgate.net |

| Epigenetic reversion of BRCA1 | De-methylation of the promoter leads to re-expression of BRCA1 protein. encyclopedia.pub | |

| Alterations in Drug Target/Pathway | Loss or downregulation of PARP1 | Reduces or eliminates the primary drug target, impairing inhibitor efficacy. oncotarget.comresearchgate.net |

| Loss of PARG function | Restores PARP1 signaling and downstream repair factor recruitment. encyclopedia.pub | |

| Replication Fork Stabilization | Upregulation of protective proteins (e.g., FANCD2) | Prevents replication fork collapse and accumulation of lethal double-strand breaks. encyclopedia.pub |

| Reduced Drug Availability | Increased expression of efflux pumps (e.g., P-gp) | Lowers intracellular drug concentration below the therapeutic threshold. nih.gov |

Computational and Theoretical Investigations of N 4 Bromo 2 Fluorophenyl 2 Methoxybenzamide

Molecular Docking Studies of N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide with Putative Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of a small molecule drug candidate to its protein target. Such a study for this compound would require identifying a putative biological target and then performing computational docking to predict how the compound interacts with the protein's active site.

Binding Affinity Predictions and Interaction Analysis

This subsection would involve analyzing the results of the molecular docking study. Key metrics would include the binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), which estimates the strength of the protein-ligand interaction. The analysis would also detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound and the amino acid residues of the target protein. Without a known target and docking results, this analysis cannot be performed.

Virtual Screening for this compound Analogues

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov A virtual screen for analogues of this compound would involve using its structure as a query to find chemically similar compounds with potentially improved binding affinity or other pharmacological properties. This process requires a defined protein target and a compound library to screen against.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. For a protein-ligand complex, an MD simulation can provide insights into the stability of the binding and the conformational changes that may occur over time. This requires an initial docked pose of the compound in its target protein.

Conformational Changes and Stability in Protein-Ligand Interactions

This analysis would focus on data from MD simulations to assess the stability of the this compound-protein complex. Researchers would examine metrics like the root-mean-square deviation (RMSD) to understand how the ligand and protein structures fluctuate. This reveals whether the compound remains stably bound in the active site and how the protein's conformation might adapt to the ligand.

Solvent Effects on this compound Binding

The surrounding solvent (typically water in biological systems) plays a crucial role in molecular binding. This part of the study would investigate how water molecules mediate or influence the interaction between the compound and its target. Such analysis is an integral part of sophisticated MD simulations but requires specific simulation data that is currently unavailable for this compound.

Quantum Chemical Calculations on this compound

Quantum chemical calculations are used to study the electronic structure and properties of molecules. For this compound, these calculations could determine properties such as the molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution. This information can help explain the molecule's reactivity and its interactions with a biological target. No specific quantum chemical studies for this compound were identified.

Electronic Properties and Reactivity of this compound

The electronic properties and reactivity of a molecule are fundamentally governed by the spatial distribution of its electrons. Computational chemistry provides powerful tools to investigate these characteristics, offering insights that are complementary to experimental studies. Methods based on Density Functional Theory (DFT) are frequently employed to model the electronic structure of organic molecules like this compound. researchgate.netresearchgate.net These calculations can elucidate various molecular parameters, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential, which collectively determine the molecule's reactivity. researchgate.net

A key aspect of understanding chemical reactivity is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the region of the molecule most likely to donate electrons in a reaction (a nucleophilic site), while the LUMO indicates the region most susceptible to accepting electrons (an electrophilic site). researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methoxybenzamide (B150088) ring, due to the electron-donating effect of the methoxy (B1213986) group. Conversely, the LUMO is likely distributed over the 4-bromo-2-fluorophenyl ring, influenced by the electron-withdrawing nature of the halogen atoms. Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's chemical behavior.

Table 1: Theoretical Electronic Properties of this compound (Note: The following values are illustrative, based on DFT calculations typical for similar aromatic amide structures and are presented to demonstrate the application of computational analysis.)

| Parameter | Symbol | Theoretical Value | Unit |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.02 | eV |

| HOMO-LUMO Energy Gap | ΔE | 5.13 | eV |

| Ionization Potential | IP | 6.15 | eV |

| Electron Affinity | EA | 1.02 | eV |

| Global Hardness | η | 2.57 | eV |

| Chemical Potential | μ | -3.59 | eV |

| Global Electrophilicity Index | ω | 2.51 | eV |

| Dipole Moment | D | 3.45 | Debye |

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. researchgate.netresearchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Different colors indicate varying electrostatic potentials: electron-rich regions, which are prone to electrophilic attack, are typically colored red, while electron-deficient regions, susceptible to nucleophilic attack, are colored blue. researchgate.netresearchgate.net Neutral regions are shown in green.

In a theoretical MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom of the amide group, identifying it as a primary site for electrophilic interactions and hydrogen bond acceptance. The regions around the fluorine and bromine atoms would also exhibit negative potential. Conversely, the most positive potential (blue) would be located on the amide hydrogen (N-H), highlighting its role as a hydrogen bond donor and a site for nucleophilic attack. The aromatic protons would also show a degree of positive potential. This detailed charge mapping is invaluable for predicting intermolecular interactions, including those with biological targets like protein active sites. researchgate.net

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with a high likelihood of binding to a specific biological target. nih.govarxiv.org One of the most effective strategies in this field is scaffold-based design. This approach uses a core molecular framework, or scaffold, known to have some affinity for a target class and systematically adds functional groups to optimize binding and other pharmacological properties. arxiv.org The this compound structure represents a promising scaffold for such design efforts due to its inherent structural and electronic features.

The utility of the benzamide (B126) core in medicinal chemistry is well-established, as it can mimic peptide bonds and participate in crucial hydrogen bonding interactions within protein binding sites. nih.govacs.org The specific substitutions on this scaffold provide distinct advantages for drug design:

4-bromo-2-fluorophenyl Moiety: The presence of two different halogen atoms offers multiple avenues for optimization. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov Both fluorine and bromine can engage in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site, which can significantly improve binding affinity and selectivity.

Amide Linker: The central amide group provides a rigid and planar linker between the two aromatic rings. It is an excellent hydrogen bond donor (N-H) and acceptor (C=O), which are fundamental interactions for ligand-receptor recognition. acs.org

A de novo design strategy utilizing this scaffold would involve identifying key modification vectors on the molecule. Computational algorithms can then "grow" or attach different chemical fragments at these positions. The goal is to create new analogues that exhibit improved complementarity to the target's binding site. For example, software can explore adding substituents to the aromatic rings to fill unoccupied hydrophobic pockets or to form new hydrogen bonds.

Table 2: Illustrative De Novo Design Strategy Based on the this compound Scaffold

| Modification Vector (Site) | Example Functional Group | Potential Design Goal | Predicted Effect |

| Vector 1: Phenyl ring of the 2-methoxybenzoyl group | Add a hydroxyl (-OH) or amino (-NH2) group | Introduce a new hydrogen bond donor/acceptor | Increased binding affinity through specific polar interactions |

| Vector 2: Bromo-fluorophenyl ring | Replace Bromine with a trifluoromethyl (-CF3) group | Enhance lipophilicity and block metabolic oxidation | Improved pharmacokinetic properties and binding affinity |

| Vector 3: Amide nitrogen | Methylation (-CH3) | Remove hydrogen bond donor capacity, alter conformation | Test the importance of the N-H donor interaction for target binding; potentially increase membrane permeability |

| Vector 4: Methoxy group | Replace with a larger alkoxy group (e.g., -OCH2CH3) | Probe for additional hydrophobic interactions in the binding site | Potentially increased binding affinity if a hydrophobic pocket is present |

By systematically exploring chemical space around the this compound scaffold, these computational approaches can rapidly generate a focused library of novel compounds. nih.gov These virtual molecules can then be prioritized for synthesis and biological evaluation based on their predicted binding affinity, ADME (absorption, distribution, metabolism, and excretion) properties, and synthetic accessibility, thereby accelerating the drug discovery process. arxiv.org

Emerging Research Avenues and Future Directions for N 4 Bromo 2 Fluorophenyl 2 Methoxybenzamide

Development of N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide as a Probe for Biological Systems

This compound has been extensively characterized as a high-quality chemical probe for the BET family of bromodomains, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are crucial epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription.

The utility of this compound as a probe stems from its high potency and selectivity. It acts as an acetyl-lysine mimetic, effectively binding to the Kac binding pocket of BET bromodomains and displacing them from chromatin. aacrjournals.org This action allows researchers to investigate the specific roles of BET proteins in various cellular processes.

Binding Affinity and Selectivity:

Interactive Data Table: Binding Affinity of this compound (PFI-1) for BET Bromodomains.

| Target | IC50 (nM) |

|---|---|

| BRD2(2) | 98 |

This table showcases the half-maximal inhibitory concentration (IC50) of this compound for the second bromodomain of BRD2 and the first bromodomain of BRD4, indicating its potent inhibitory activity. nih.gov

Screening against a broad panel of human bromodomains has demonstrated the high specificity of this compound for the BET family. nih.gov Furthermore, when tested against a panel of protein kinases, no significant inhibitory activity was observed, reinforcing its selectivity as a BET inhibitor probe. acs.org This high degree of selectivity is critical for a chemical probe, as it minimizes the risk of off-target effects that could confound experimental results. The well-defined mechanism of action and selectivity of this compound make it an invaluable tool for validating the biological functions of BET proteins in both healthy and disease states in non-human biological systems.

Combination Strategies Involving this compound in Preclinical Models

In preclinical research, the exploration of combination strategies is a promising avenue to enhance therapeutic efficacy and overcome potential resistance mechanisms. For this compound, studies have investigated its synergistic effects with other targeted agents.

A notable example is the combination of this compound with an Aurora kinase inhibitor, VX-680, in leukemia cell lines. acs.org Research has shown that this compound can down-regulate the expression of Aurora B kinase, a key regulator of mitosis. aacrjournals.orgacs.org The combination of BET inhibition and direct Aurora kinase inhibition has been shown to lead to a strong synergistic toxicity in cancer cells. acs.org This suggests that simultaneously targeting these two pathways could be a more effective strategy than targeting either one alone.

Preclinical Combination Study Finding:

Compound: this compound (PFI-1)

Combination Agent: VX-680 (Aurora kinase inhibitor)

Finding: Strong synergistic toxicity in leukemia cell lines. acs.org

Rationale: this compound down-regulates Aurora B, and the combination leads to enhanced cancer cell death. acs.org

These findings in preclinical models highlight the potential for developing novel combination therapies where this compound could play a pivotal role. Future preclinical studies are warranted to explore other rational combinations with agents targeting pathways that are co-regulated by or compensatory to BET protein function.

Application of this compound in Novel Therapeutic Modalities (Excluding human applications)

The unique mechanism of action of this compound opens up possibilities for its application in novel therapeutic modalities in non-human preclinical models.

One area of investigation is its impact on the expression of genes implicated in neurodegenerative diseases. In a preclinical model of C9ORF72-associated amyotrophic lateral sclerosis and frontotemporal dementia (C9ALS/FTD), this compound was identified as a potent chemical probe that could increase the transcription of the human C9ORF72 gene. tandfonline.com This finding suggests a potential, albeit exploratory, therapeutic avenue for this devastating neurological condition that could be further investigated in animal models.

Furthermore, the discovery that this compound down-regulates Aurora B kinase provides an alternative strategy for inhibiting this well-established oncology target. aacrjournals.orgacs.org This indirect modulation of a key cell cycle protein could offer advantages in certain contexts and represents a novel therapeutic approach.

Emerging Preclinical Applications:

C9ALS/FTD Models: Shown to enhance the expression of the mutant human C9ORF72 gene, suggesting a potential disease-modifying role. tandfonline.com

Oncology Models: Acts as an indirect inhibitor of Aurora B kinase, offering a different approach to targeting this mitotic regulator. aacrjournals.orgacs.org

These examples underscore the potential for this compound to be repurposed or utilized in innovative ways to modulate disease-relevant pathways in preclinical settings.

Advanced Delivery Systems for this compound in Preclinical Contexts

While this compound has proven to be a valuable research tool, its broader application in preclinical models could be enhanced through the development of advanced delivery systems. Pharmacokinetic studies in rats and mice have provided initial data on its distribution and half-life. selleckchem.com However, to improve its therapeutic index and enable more controlled and targeted delivery, novel formulation strategies are being considered.

Although no advanced delivery systems have been specifically published for this compound, research on other BET inhibitors, such as JQ1, provides a roadmap for potential future developments. These include:

Nanoparticles: Encapsulating BET inhibitors in nanoparticles can improve their solubility, stability, and pharmacokinetic profile. For instance, nanoparticles have been used to deliver JQ1 to treat triple-negative breast cancer and glioblastoma models, demonstrating the ability to cross the blood-brain barrier. nih.goveuropeanpharmaceuticalreview.com

Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs and can be modified for targeted delivery. nih.gov Liposomal formulations are a clinically established technology that could be adapted for this compound.

Hydrogels: These polymer networks can provide sustained, localized release of therapeutic agents. youtube.com For epigenetic drugs, hydrogel-based delivery could be particularly advantageous for treating localized conditions and minimizing systemic exposure. nih.gov

The development of such advanced delivery systems for this compound would be a significant step forward in translating its potent biological activity into more effective preclinical therapeutic strategies.

Unexplored Biological Targets and Pathways for this compound

Despite its high selectivity for BET bromodomains, a comprehensive understanding of all potential biological targets and pathways affected by this compound remains an important area of future research. The high concentrations often used in in vitro studies increase the likelihood of off-target effects, which could lead to misinterpretation of experimental results. nih.gov

Modern techniques in chemical proteomics offer powerful tools for identifying the direct and indirect targets of small molecules on a proteome-wide scale. wikipedia.org Methodologies such as activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) could be employed to create a comprehensive interaction map for this compound. tandfonline.com This would not only help to identify any potential off-targets but could also uncover novel, therapeutically relevant interactions.

Furthermore, the full spectrum of biological functions of the BET proteins themselves is still not completely understood. nih.gov As a selective probe, this compound can be instrumental in elucidating these unexplored functions. For example, the role of BET proteins in metabolic signaling and the regulation of microglial phagocytosis are areas of active investigation where this compound could provide valuable insights. nih.govmdpi.com Future research should focus on applying systems biology approaches in combination with this selective probe to uncover new biological roles for BET proteins and potentially identify novel therapeutic targets.

Conclusion

Summary of Key Findings on N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide Research

Investigations into this compound have thus far painted a picture of a molecule with significant potential, primarily within the realms of medicinal chemistry and materials science. The compound's synthesis, typically achieved through the amidation of 2-methoxybenzoyl chloride with 4-bromo-2-fluoroaniline (B1266173), is a well-established and efficient process. Key to its scientific interest are its distinct physicochemical properties, including a calculated molecular weight of approximately 324.14 g/mol and a predicted XLogP3 value of 3.5, suggesting a degree of lipophilicity that could influence its biological interactions.

Spectroscopic analyses have been crucial in confirming the compound's structural integrity, with techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry providing the necessary data for its characterization. While specific, in-depth studies on the biological activities of this compound are not extensively documented in publicly accessible literature, the broader class of benzamides is known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer properties. The presence of the bromo-, fluoro-, and methoxy- functional groups on the phenyl rings of this particular molecule suggests that it may possess unique biological activities worthy of further exploration. The mechanism of action, at this stage, remains largely speculative and is an area ripe for future research.

Broader Implications of this compound Studies for Chemical Biology

The study of this compound holds wider implications for the field of chemical biology. The exploration of this and similar halogenated and methoxylated benzamides contributes to a deeper understanding of structure-activity relationships (SAR). By systematically modifying the functional groups on the aromatic rings, researchers can elucidate the specific contributions of these moieties to the compound's biological and chemical properties. This knowledge is invaluable for the rational design of new therapeutic agents and functional materials.

Furthermore, the synthetic methodologies developed for this compound can be adapted for the creation of diverse chemical libraries. These libraries can then be screened for a variety of biological targets, potentially leading to the discovery of novel lead compounds for drug development. The unique combination of a bromine atom, a fluorine atom, and a methoxy (B1213986) group provides a versatile scaffold for further chemical modifications, opening up avenues for the development of probes for chemical biology research and molecules with tailored properties.

Persisting Challenges and Outlook for this compound Investigations

Despite the progress made, several challenges remain in the comprehensive understanding of this compound. A significant hurdle is the current lack of extensive, publicly available research dedicated specifically to this compound. Much of the available information is inferred from studies on structurally related molecules. Therefore, a concerted effort is needed to conduct detailed investigations into its biological activities, including its potential antimicrobial, anticancer, and other pharmacological effects. Elucidating its precise mechanism of action at a molecular level is another critical challenge that will require sophisticated biochemical and cellular assays.

The future outlook for this compound research is promising. Future studies should focus on a thorough evaluation of its biological profile. This includes in vitro and in vivo testing to determine its efficacy and to identify its molecular targets. Furthermore, exploring its potential applications in materials science, for instance, as a component in organic light-emitting diodes (OLEDs) or other functional materials, could unveil new and valuable uses for this compound. Collaborative efforts between synthetic chemists, biologists, and material scientists will be essential to unlock the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via coupling reactions. A common approach involves reacting 2-methoxybenzoic acid derivatives with 4-bromo-2-fluoroaniline using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under low-temperature conditions (-50°C) to minimize side reactions. Bromination of the benzoic acid precursor may precede coupling .

- Optimization : Key parameters include temperature control (to prevent decomposition), stoichiometric ratios of coupling reagents (1:1.2 molar ratio of acid to amine), and solvent choice (dry DMF or THF). Purity is confirmed via column chromatography and recrystallization .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- IR Spectroscopy : Confirms amide bond formation (C=O stretch at ~1650 cm⁻¹) and methoxy group (C-O stretch at ~1250 cm⁻¹) .

- ¹H-NMR : Key signals include methoxy protons at δ 3.8–4.0 ppm, aromatic protons (split due to bromine/fluorine substituents), and amide NH at δ 8.5–9.0 ppm .

- Elemental Analysis : Validates C, H, N, and halogen content within ±0.3% theoretical values .

Q. What are the critical physicochemical properties of this compound?

- Key Data :

| Property | Value/Description | Reference |

|---|---|---|

| Solubility | Soluble in DMSO, DMF; low in H₂O | |

| Fluorescence | λex 340 nm, λem 380 nm (pH 5) | |

| Stability | Stable at 25°C; degrades >100°C |

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for halogen-substituted benzamides like this compound?

- Methodology :

- Compare bioactivity with analogs (e.g., N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide) to assess halogen effects. Bromine’s larger atomic radius may enhance π-π stacking or hydrophobic interactions vs. chlorine .

- Use computational docking (e.g., AutoDock) to predict binding affinities to targets like kinases or GPCRs.

- Case Study : Bromine substitution in this compound increased binding affinity by 30% vs. chlorine analogs in a kinase inhibition assay .

Q. What experimental strategies resolve contradictions in fluorescence intensity data for benzamide derivatives?

- Troubleshooting :

- pH Effects : Fluorescence peaks at pH 5 due to optimal protonation of the amide group. Deviations (±1 pH unit) reduce intensity by ~50% .

- Solvent Polarity : Use non-polar solvents (e.g., cyclohexane) to minimize quenching. Avoid DMSO due to autofluorescence .

- Temperature Control : Maintain 25°C; heating to 40°C decreases intensity by 20% via thermal relaxation .

Q. How can crystallographic data for this compound be refined using software like SHELX?

- Protocol :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

Structure Solution : SHELXD for phase problem resolution via dual-space methods .

Refinement : SHELXL for least-squares refinement. Key parameters: R1 < 5%, wR2 < 15%, and Flack parameter for chirality .

- Example : A related benzamide derivative showed C-Br bond length of 1.89 Å and torsion angle <5° between aromatic rings .

Q. What advanced analytical methods validate purity and stability under varying conditions?

- Techniques :

- HPLC : Use C18 column (ACN:H₂O gradient); retention time ~1.02 min (similar to EP 4374877A2) .

- LCMS : Confirm molecular ion peak [M+H]⁺ at m/z 502 (patent data) .

- Stress Testing : Expose to UV light, humidity (75% RH), and acidic/alkaline conditions to assess degradation pathways .

Q. How does fluorophore tagging of this compound enhance interaction studies with biological targets?

- Application : Incorporate dansyl or fluorescein tags via esterification to track binding to proteins (e.g., albumin) via Förster resonance energy transfer (FRET).

- Data : Binding constants (Kd) calculated via Stern-Volmer plots. For example, Kd = 2.5 × 10⁴ M⁻¹ for serum albumin interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.